3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, along with fluorophenyl and methylbenzyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Methylbenzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidine core is alkylated with a methylbenzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell division, leading to the suppression of tumor growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular and antiproliferative activities.
Tetrahydrobenzo[4′,5′]thieno[3′,2′5,6]pyrido[4,3-d]pyrimidine derivatives: These compounds have shown strong antiproliferative activity against various cancer cell lines.
Uniqueness
3-(2-fluorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl and methylbenzyl groups can enhance its lipophilicity and ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H15FN2O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN2O2S/c1-13-6-2-3-7-14(13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-9-5-4-8-15(16)21/h2-11H,12H2,1H3 |
InChI Key |
BKLJQWCEKATCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
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